molecular formula C13H15NO5 B8023287 1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid

1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B8023287
M. Wt: 265.26 g/mol
InChI Key: PXVPQILKAQMLKV-UHFFFAOYSA-N
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Description

1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid, also known as 1-((benzyloxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring, along with a hydroxyl group at the third position and a carboxylic acid group at the second position.

Preparation Methods

The synthesis of 1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid typically involves the use of pyrrolidine-3-carboxylic acid and benzyl chloroformate as starting materials. The reaction proceeds through an amidation process, where the benzyl chloroformate reacts with the pyrrolidine-3-carboxylic acid to form the desired product . The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction and solvents like dichloromethane for the reaction medium.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Cbz) group can protect the amine functionality during chemical reactions, allowing for selective modifications at other positions on the molecule. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVPQILKAQMLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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